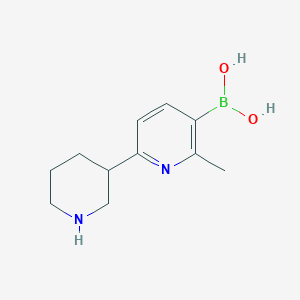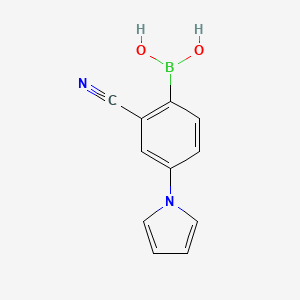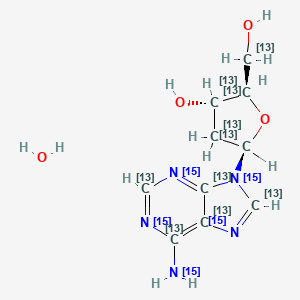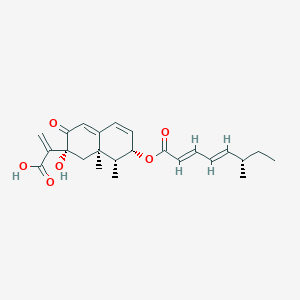methanone](/img/structure/B14081885.png)
[2-(4-bromophenyl)-1H-benzimidazol-1-yl](phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is a compound that belongs to the class of benzimidazole derivatives Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone. One common method involves the reaction of o-phenylenediamine with 4-bromobenzaldehyde in the presence of an acid catalyst to form the benzimidazole ring. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents and catalysts can also be tailored to minimize environmental impact and reduce production costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology
In biological research, this compound is studied for its potential as an antimicrobial and anticancer agent. The benzimidazole core is known for its ability to interact with biological targets, making it a promising candidate for drug development .
Medicine
In medicine, derivatives of benzimidazole, including 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone, are explored for their therapeutic potential. They are investigated for their efficacy in treating various diseases, including infections and cancer .
Industry
In the industrial sector, this compound is used in the development of new materials and as a catalyst in chemical reactions. Its unique chemical properties make it suitable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s antimicrobial and anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
4-bromobenzophenone: Similar in structure but lacks the benzimidazole core.
2-bromobenzophenone: Another brominated benzophenone derivative.
Benzimidazole: The parent compound without the bromophenyl group.
Uniqueness
The uniqueness of 2-(4-bromophenyl)-1H-benzimidazol-1-ylmethanone lies in its combination of the benzimidazole core and the bromophenyl group. This combination enhances its chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C20H13BrN2O |
|---|---|
Peso molecular |
377.2 g/mol |
Nombre IUPAC |
[2-(4-bromophenyl)benzimidazol-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H13BrN2O/c21-16-12-10-14(11-13-16)19-22-17-8-4-5-9-18(17)23(19)20(24)15-6-2-1-3-7-15/h1-13H |
Clave InChI |
ILUPRUJALLSVFU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)N2C3=CC=CC=C3N=C2C4=CC=C(C=C4)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![10',16'-di(propan-2-yloxy)spiro[cyclopenta-1,3-diene-5,13'-pentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene]](/img/structure/B14081810.png)

![4-chloro-2,7-dimethyl-5H,6H,7H-pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B14081825.png)
![Formamide, N-([1,1'-biphenyl]-4-ylphenylmethyl)-](/img/structure/B14081836.png)
![Naphthalene, 2-[(2,3-dihydro-1H-inden-2-yl)thio]-](/img/structure/B14081839.png)
![2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-heptylbenzene-1,3-diol](/img/structure/B14081845.png)



![1-(Tert-butylamino)-3-[2-(phenylethynyl)phenoxy]propan-2-ol](/img/structure/B14081858.png)
![[3-Chloro-4-(1,3-dihydroisoindol-2-yl)phenyl]acetic acid](/img/structure/B14081860.png)


